6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
“6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C15H20N4O3 . It has a molecular weight of 304.34 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N4O3/c1-22-9-5-8-17-12-13 (16)19 (15 (21)18-14 (12)20)10-11-6-3-2-4-7-11/h2-4,6-7,17H,5,8-10,16H2,1H3, (H,18,20,21) .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.28±0.1 g/cm3 and a predicted pKa of 9.09±0.40 .Scientific Research Applications
Chemical Structure and Properties
The compound 6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione and its analogs have been a subject of interest due to their unique chemical structure. Studies like that of El‐Brollosy et al. (2012) have examined the crystal structure of related compounds, noting that the pyrimidine rings are nearly planar and exhibit significant hydrogen bonding potential, which could influence their reactivity and interaction with other molecules (El‐Brollosy et al., 2012).
Synthesis Methods
Research into the synthesis of related tetrahydropyrimidine-2,4-diones has been extensive. For instance, Petersen, Pedersen, and Nielsen (2001) developed multiple synthesis routes for analogs of this compound, which could be important for creating various derivatives for research and potential pharmaceutical applications (Petersen, Pedersen, & Nielsen, 2001).
Potential Pharmaceutical Applications
The derivatives of this compound have shown potential in pharmaceutical chemistry. Research by Osyanin et al. (2014) indicates that naphtho- and benzopyranopyrimidines, to which this compound is structurally related, exhibit antibacterial and fungicidal activity, as well as antiallergic properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Supramolecular Chemistry
The compound’s derivatives have been studied for their role in supramolecular chemistry. Fonari et al. (2004) investigated pyrimidine derivatives as ligands for co-crystallization, forming complex hydrogen-bonded supramolecular assemblies, which is significant for the development of novel materials and drug delivery systems (Fonari et al., 2004).
Biochemical Research
In biochemical research, these compounds have been used to study their interactions with enzymes and nucleic acids. For example, Voegel et al. (1993) synthesized a derivative to explore its tautomeric properties, which are crucial in understanding hydrogen bonding in biological systems, especially in nucleic acid base pairing (Voegel, von Krosigk, & Benner, 1993).
Safety and Hazards
Properties
IUPAC Name |
6-amino-1-benzyl-5-(3-methoxypropylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-22-9-5-8-17-12-13(16)19(15(21)18-14(12)20)10-11-6-3-2-4-7-11/h2-4,6-7,17H,5,8-10,16H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDXBMOZAPGXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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